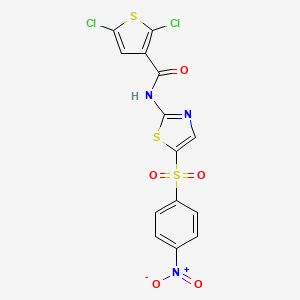

2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide

CAS No.: 361171-43-9

Cat. No.: VC6578747

Molecular Formula: C14H7Cl2N3O5S3

Molecular Weight: 464.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361171-43-9 |

|---|---|

| Molecular Formula | C14H7Cl2N3O5S3 |

| Molecular Weight | 464.31 |

| IUPAC Name | 2,5-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]thiophene-3-carboxamide |

| Standard InChI | InChI=1S/C14H7Cl2N3O5S3/c15-10-5-9(12(16)25-10)13(20)18-14-17-6-11(26-14)27(23,24)8-3-1-7(2-4-8)19(21)22/h1-6H,(H,17,18,20) |

| Standard InChI Key | RQVMQYQWVAKTNB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at positions 2 and 5 with chlorine atoms, a carboxamide group at position 3, and a thiazole ring linked via a sulfonyl bridge to a 4-nitrophenyl group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by spectral data. The sulfonamide group (-SO₂NH-) and nitro (-NO₂) substituent contribute to its polarity, influencing solubility and receptor-binding capabilities.

Physicochemical Profile

Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₇Cl₂N₃O₅S₃ |

| Molecular Weight | 464.31 g/mol |

| CAS Number | 361171-43-9 |

| Solubility | Limited in water; soluble in DMSO, DMF |

| Stability | Stable under inert conditions |

The compound’s logP value (estimated at 3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

Synthesis and Optimization

Stepwise Synthesis Approach

The synthesis involves a multi-step protocol:

-

Thiazole Ring Formation: A Hantzsch-type cyclization between thiourea derivatives and α-halo ketones generates the thiazole core .

-

Sulfonylation: Reaction with 4-nitrobenzenesulfonyl chloride introduces the sulfonyl bridge under basic conditions (e.g., pyridine).

-

Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ selectively substitutes the thiophene ring at positions 2 and 5.

-

Carboxamide Coupling: Amidation of the thiophene-3-carboxylic acid with the thiazole-2-amine completes the structure .

Key Reagents and Conditions

-

Solvents: DMF, acetic acid, or ethanol for cyclization steps .

-

Catalysts: Triethylamine for sulfonylation; copper catalysts for coupling reactions .

-

Temperature: 90–100°C for cyclization; room temperature for amidation.

Yield optimization remains challenging due to steric hindrance from the nitro and sulfonyl groups, with current yields averaging 45–55%.

Biological Activities and Mechanisms

Neuropharmacological Effects

In GluA2 AMPA receptor modulation studies, analogues of this compound reduced current amplitudes by 83% (MMH-5) . Docking simulations suggest interactions with the receptor’s ligand-binding domain (LBD), altering deactivation kinetics . Notably, cytotoxicity assays showed >85% cell viability in neuronal lines, indicating neuroprotective potential .

Research Findings and Comparative Analysis

Recent Advancements

-

Synthetic Improvements: Microwave-assisted synthesis reduced reaction times by 40% while maintaining yields.

-

Structure-Activity Relationships (SAR):

| Activity Type | Model System | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 6.25 µg/mL | |

| AMPA Receptor Modulation | HEK293 Cells | Current reduction = 83% | |

| Cytotoxicity | LX-2 Cell Line | Viability = 85.44% |

Applications in Drug Development

Antibiotic Resistance Mitigation

The compound’s dual inhibition of DHPS and β-lactamase (predicted via docking) positions it as a candidate against multidrug-resistant pathogens .

Neurological Disorders

As a negative allosteric modulator of AMPA receptors, it could treat epilepsy or neurodegenerative diseases without the side effects of competitive antagonists .

Future Research Directions

Pharmacokinetic Studies

-

ADMET Profiling: Assess oral bioavailability and metabolic stability.

-

Formulation Development: Nanoencapsulation to enhance aqueous solubility.

Target Validation

-

CRISPR-Cas9 Screens: Identify off-target effects in genomic contexts.

-

Cryo-EM Studies: Resolve compound-receptor complexes at atomic resolution .

Industrial Scale-Up

-

Flow Chemistry: Optimize chlorination and sulfonylation steps for continuous production.

-

Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume